Cyanidin-3-o-rhamnoside

Descripción general

Descripción

Cyanidin-3-o-rhamnoside is a naturally occurring anthocyanin, a type of flavonoid, found in various fruits and vegetables. It is known for its vibrant red to purple color and is commonly present in berries, such as blackberries and raspberries. This compound is of significant interest due to its potential health benefits, including antioxidant, anti-inflammatory, and anti-diabetic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cyanidin-3-o-rhamnoside can be synthesized through enzymatic glycosylation, where cyanidin is glycosylated with rhamnose using specific glycosyltransferases. This method involves the use of enzymes to catalyze the transfer of rhamnose to cyanidin under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources. For instance, acerola fruit is a rich source of this compound. The extraction process includes dissolving the fruit puree in distilled water, stirring, and centrifugation to obtain the supernatant containing this compound .

Análisis De Reacciones Químicas

Types of Reactions: Cyanidin-3-o-rhamnoside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its leucoanthocyanin form.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride can be used for acetylation reactions.

Major Products:

Oxidation: Quinones and other oxidized anthocyanin derivatives.

Reduction: Leucoanthocyanins.

Substitution: Acetylated or methylated derivatives.

Aplicaciones Científicas De Investigación

Health Benefits

Cyanidin-3-O-rhamnoside has garnered attention for its diverse health-promoting properties, which include:

- Antioxidant Activity : Cy3R exhibits significant antioxidant properties, which help mitigate oxidative stress and protect cells from damage. This activity is crucial in preventing chronic diseases such as cancer and cardiovascular diseases .

- Anti-inflammatory Effects : Studies indicate that Cy3R can reduce inflammation by modulating various inflammatory pathways. This property is particularly relevant in conditions like arthritis and metabolic syndrome .

- Cancer Prevention : Research has shown that Cy3R may inhibit the growth of cancer cells. In vitro studies demonstrated that it could induce apoptosis (programmed cell death) in melanoma and lung cancer cells, suggesting its potential as a chemopreventive agent .

- Neuroprotective Effects : Evidence suggests that Cy3R can cross the blood-brain barrier, potentially enhancing cognitive function and providing neuroprotection against age-related decline. Animal studies have indicated improvements in memory and learning capabilities in aged rats following Cy3R administration .

Bioavailability and Metabolism

Understanding the bioavailability of Cy3R is essential for its application in dietary supplements and functional foods. Studies have shown that:

- Following ingestion, Cy3R is rapidly absorbed and metabolized, with peak plasma concentrations occurring within 1.5 hours. However, urinary excretion of anthocyanins remains low, indicating extensive metabolism .

- The compound can be detected in various tissues, including the brain and ocular tissues, highlighting its potential systemic effects .

Industrial Applications

This compound is not only valuable for health but also has applications in food technology:

- Natural Colorant : Due to its vibrant color properties, Cy3R is utilized as a natural food coloring agent in beverages, confectioneries, and dairy products. Its stability under certain conditions makes it a preferable alternative to synthetic dyes .

- Food Preservation : The antioxidant properties of Cy3R can enhance the shelf life of food products by preventing oxidative spoilage. Its incorporation into food formulations can improve both safety and quality .

Case Studies

Several studies have documented the effects of this compound across various applications:

Mecanismo De Acción

Cyanidin-3-o-rhamnoside exerts its effects through several mechanisms:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase.

Anti-diabetic Action: It inhibits α-glucosidase, reducing glucose absorption in the intestines.

Molecular Targets and Pathways: It activates adenosine monophosphate-activated protein kinase (AMPK) and modulates the expression of genes involved in glucose metabolism.

Comparación Con Compuestos Similares

Cyanidin-3-o-rhamnoside is unique among anthocyanins due to its specific glycosylation with rhamnose. Similar compounds include:

Cyanidin-3-o-glucoside: Glycosylated with glucose, known for its strong antioxidant properties.

Pelargonidin-3-o-rhamnoside: Another anthocyanin with similar glycosylation but different color properties.

Delphinidin-3-o-rutinoside: Known for its blue color and strong antioxidant activity.

This compound stands out due to its specific health benefits, particularly in managing diabetes and reducing oxidative stress .

Actividad Biológica

Cyanidin-3-O-rhamnoside (Cy3R) is a naturally occurring anthocyanin found in various fruits, particularly berries. It has garnered attention for its potential health benefits due to its biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This article provides a comprehensive overview of the biological activity of Cy3R, supported by data tables, case studies, and detailed research findings.

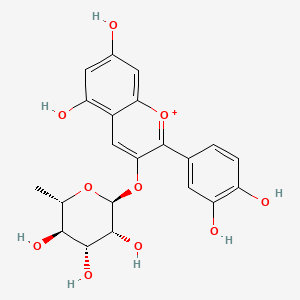

This compound is a glycosylated form of cyanidin, characterized by the presence of a rhamnose sugar moiety. It is commonly found in:

- Fruits : Berries (e.g., blackcurrants, blueberries), grapes, and cherries.

- Vegetables : Red cabbage and other pigmented plants.

The chemical structure of Cy3R contributes to its stability and bioactivity, which are influenced by factors such as pH and temperature during processing and storage.

1. Antioxidant Activity

Cy3R exhibits significant antioxidant properties, which can protect cells from oxidative stress. Studies have demonstrated that it scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

Table 1: Antioxidant Activity of Cy3R

2. Anti-inflammatory Effects

Research indicates that Cy3R can modulate inflammatory pathways. It inhibits pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Case Study:

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with Cy3R significantly reduced levels of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

3. Anti-cancer Properties

Cy3R has been investigated for its anti-cancer effects across various cancer cell lines. It induces apoptosis and inhibits proliferation in several types of cancer cells.

Table 2: Anti-cancer Effects of Cy3R

The biological activities of Cy3R are attributed to several mechanisms:

- Antioxidant Mechanism : Cy3R reduces oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the expression of antioxidant enzymes.

- Anti-inflammatory Pathway : It inhibits NF-kB signaling, leading to decreased expression of inflammatory mediators.

- Apoptotic Induction : Cy3R activates intrinsic apoptotic pathways in cancer cells through mitochondrial membrane potential disruption.

Bioavailability and Metabolism

The bioavailability of Cy3R is relatively low; however, it undergoes extensive metabolism in the human body to produce various metabolites that may also contribute to its biological effects. Studies indicate that after ingestion, Cy3R can be detected in plasma and urine within hours, with metabolites such as cyanidin-3-O-glucoside being predominant .

Table 3: Bioavailability Studies

Propiedades

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9/h2-8,17-19,21,26-28H,1H3,(H3-,22,23,24,25)/p+1/t8-,17-,18+,19+,21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWXMMRFOWNEOR-VWLKIGRWSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O10+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401345643 | |

| Record name | Cyanidin-3-O-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768299-10-1 | |

| Record name | Cyanidin-3-O-rhamnoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401345643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.